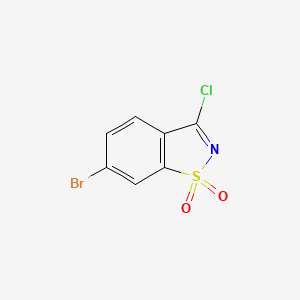
6-Bromo-3-chlorobenzisothiazole 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-chlorobenzisothiazole 1,1-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzisothiazole family and has a unique chemical structure that makes it an attractive candidate for drug development.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 6-Bromo-3-chlorobenzisothiazole 1,1-dioxide involves the reaction of 3-chlorobenzisothiazole with bromine in the presence of a suitable oxidizing agent to form the desired product.
Starting Materials
3-chlorobenzisothiazole, Bromine, Oxidizing agent
Reaction
Step 1: Dissolve 3-chlorobenzisothiazole in a suitable solvent such as dichloromethane., Step 2: Add bromine dropwise to the reaction mixture while stirring at room temperature., Step 3: Add an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to the reaction mixture to facilitate the reaction., Step 4: Continue stirring the reaction mixture for several hours until the desired product is formed., Step 5: Filter the reaction mixture to remove any impurities and isolate the product., Step 6: Purify the product by recrystallization or column chromatography.
Mechanism Of Action
The mechanism of action of 6-Bromo-3-chlorobenzisothiazole 1,1-dioxide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-Bromo-3-chlorobenzisothiazole 1,1-dioxide have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that this compound can inhibit tumor growth in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 6-Bromo-3-chlorobenzisothiazole 1,1-dioxide in lab experiments is its high purity and stability. Additionally, this compound is relatively easy to synthesize in large quantities. However, one limitation of using this compound is its potential toxicity, which must be carefully evaluated in any experiments.
Future Directions
There are several future directions for the study of 6-Bromo-3-chlorobenzisothiazole 1,1-dioxide. One potential direction is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas, such as antibacterial and antifungal therapies. Finally, more research is needed to evaluate the safety and toxicity of this compound in humans.
Scientific Research Applications
The potential therapeutic applications of 6-Bromo-3-chlorobenzisothiazole 1,1-dioxide have been extensively studied in scientific research. This compound has been shown to have anticancer properties and has been tested in various cancer cell lines. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
6-bromo-3-chloro-1,2-benzothiazole 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO2S/c8-4-1-2-5-6(3-4)13(11,12)10-7(5)9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZATFRLSCYOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)S(=O)(=O)N=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-chlorobenzisothiazole 1,1-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methoxyphenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one](/img/structure/B2964766.png)
![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2964767.png)




![4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2964776.png)





![N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2964787.png)
